1-(2-Propoxyphenyl)-1-ethanamine hydrochloride
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Overview
Description
1-(2-Propoxyphenyl)-1-ethanamine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a propoxy group attached to the phenyl ring and an ethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-propoxybenzaldehyde.
Reductive Amination: The 2-propoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms 1-(2-Propoxyphenyl)-1-ethanamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-propoxybenzaldehyde and ethylamine are used.
Continuous Flow Reactors: Reductive amination is carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The product is purified using crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Corresponding alcohols.
Substitution Products: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(2-Propoxyphenyl)-1-ethanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-1-ethanamine Hydrochloride: Similar structure but with a methoxy group instead of a propoxy group.
1-(2-Ethoxyphenyl)-1-ethanamine Hydrochloride: Similar structure but with an ethoxy group instead of a propoxy group.
1-(2-Butoxyphenyl)-1-ethanamine Hydrochloride: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: 1-(2-Propoxyphenyl)-1-ethanamine hydrochloride is unique due to the presence of the propoxy group, which influences its chemical reactivity and interaction with biological targets. The propoxy group may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a compound of interest in various research fields.
Properties
IUPAC Name |
1-(2-propoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-8-13-11-7-5-4-6-10(11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVOQDPFYGVVGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648539 |
Source
|
Record name | 1-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135292-86-2 |
Source
|
Record name | 1-(2-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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